molecular formula C11H22N2 B1363357 1-(4-Methylcyclohexyl)piperazine CAS No. 435345-42-9

1-(4-Methylcyclohexyl)piperazine

Cat. No.: B1363357
CAS No.: 435345-42-9
M. Wt: 182.31 g/mol
InChI Key: JSPCWYQQBFGMBJ-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)piperazine is a piperazine derivative featuring a 4-methylcyclohexyl substituent attached to the piperazine ring. The 4-methylcyclohexyl group introduces steric bulk and increased lipophilicity compared to aromatic substituents, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(4-methylcyclohexyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCWYQQBFGMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963041
Record name 1-(4-Methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-42-9
Record name 1-(4-Methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)piperazine typically involves the reaction of 4-methylcyclohexylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Receptor Interaction Applications References
This compound 4-Methylcyclohexyl Not explicitly reported Likely distinct from aryl-substituted analogs Research (inferred) N/A (inferred)
MT-45 Cyclohexyl, diphenylethyl Psychoactive, opioid-like effects Opioid receptors (inferred) Illicit drug
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl Cytotoxic Cancer cell targets Anticancer drug development
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chlorophenyl Serotonergic agonist 5-HT1B/2C receptors Psychoactive, neuroresearch
TFMPP (1-(m-Trifluoromethylphenyl)piperazine) m-Trifluoromethylphenyl Serotonergic agonist 5-HT1B receptors Psychoactive, neuroresearch

Key Observations:

Aryl-substituted derivatives (e.g., mCPP, TFMPP) exhibit strong serotonergic activity due to planar aromatic moieties, whereas bulky cyclohexyl groups may shift receptor selectivity .

Biological Activity :

  • Cytotoxicity : 1-(4-Chlorobenzhydryl)piperazine derivatives show potent anticancer activity (IC₅₀ values in micromolar ranges) via apoptosis induction .
  • Psychoactivity : MT-45 and TFMPP act on serotonin or opioid receptors, highlighting the role of substituents in modulating CNS effects .

Receptor Interactions: Arylpiperazines (e.g., TFMPP) show 65-fold selectivity for 5-HT1B over 5-HT1A receptors, whereas spiperone (a related compound) exhibits >100-fold selectivity for 5-HT1A .

Biological Activity

1-(4-Methylcyclohexyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperazine compounds are known for their diverse therapeutic applications, including anti-anxiety, antidepressant, and antipsychotic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Biological Activity

1. Antimicrobial Activity
Research indicates that piperazine derivatives exhibit antimicrobial properties. For instance, structural analogs like 1-(4-Methylbenzyl)piperazine have shown inhibitory effects against Bacillus cereus, suggesting that similar activities may be present in this compound due to structural similarities .

2. Neuropharmacological Effects
Piperazine compounds are known to interact with various neurotransmitter receptors. Studies have shown that derivatives can bind to serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects. The specific binding affinity of this compound to these receptors remains to be fully characterized but is hypothesized based on its structural framework .

3. Anticancer Potential
The potential anticancer properties of piperazine derivatives have been explored in various studies. For example, compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .

Case Studies

Study on Antimicrobial Activity
A study utilized the BAITOC software to predict the biological activity of piperazine derivatives, including 1-(4-Methylbenzyl)piperazine, which suggested significant antibacterial properties against Bacillus cereus. This prediction was based on molecular docking studies that identified key interactions between the compound and bacterial proteins .

Neuropharmacological Research
In a comparative analysis of various piperazine derivatives, researchers found that modifications in the piperazine ring significantly altered binding affinities to serotonin receptors. Although specific data on this compound is limited, similar compounds demonstrated varying degrees of efficacy in modulating neurotransmitter activity .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC11H22N2Para-substituted piperazine derivative
1-(4-Methylbenzyl)piperazineC11H16N2Exhibits antibacterial and antidepressant activities
2-Methyl-1-(3-methylcyclohexyl)piperazineC12H24N2Structural analog with potential neuropharmacological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylcyclohexyl)piperazine
Reactant of Route 2
1-(4-Methylcyclohexyl)piperazine

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